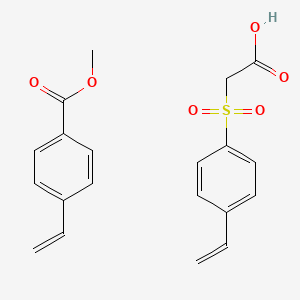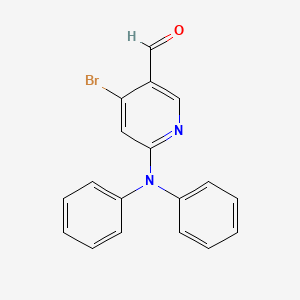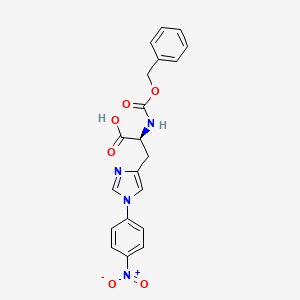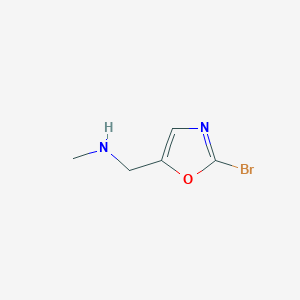
1-(2-Bromooxazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromooxazol-5-yl)-N-methylmethanamine, with the chemical formula C4H4BrNO2, is a heterocyclic compound. It features an oxazole ring (a five-membered ring containing oxygen and nitrogen) substituted with a bromine atom and a methyl group. This compound has applications in various fields due to its unique structure and reactivity.
Métodos De Preparación
There are several synthetic routes to prepare 1-(2-Bromooxazol-5-yl)-N-methylmethanamine:
Direct Bromination: One method involves brominating 5-aminooxazole with bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Substitution Reaction: Another approach is to react 5-aminooxazole with a suitable alkyl bromide (such as methyl bromide) to introduce the methyl group. This substitution reaction can be catalyzed by a base.
Industrial Production: While industrial-scale production methods may vary, the direct bromination or substitution reactions are commonly employed.
Análisis De Reacciones Químicas
1-(2-Bromooxazol-5-yl)-N-methylmethanamine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Reduction: Reduction of the oxazole ring can yield the corresponding amine.
Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or other functional groups.
Common Reagents: Reagents like sodium hydroxide (NaOH), hydrogen peroxide (HO), and reducing agents are often used.
Aplicaciones Científicas De Investigación
1-(2-Bromooxazol-5-yl)-N-methylmethanamine finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers use it to probe biological pathways or study enzyme inhibition.
Industry: It could be employed in the synthesis of other compounds or materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar heterocyclic structures (such as other oxazoles or brominated derivatives) can be compared to highlight its distinct features.
Propiedades
Fórmula molecular |
C5H7BrN2O |
|---|---|
Peso molecular |
191.03 g/mol |
Nombre IUPAC |
1-(2-bromo-1,3-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
Clave InChI |
CXAXPRSWUOICHX-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


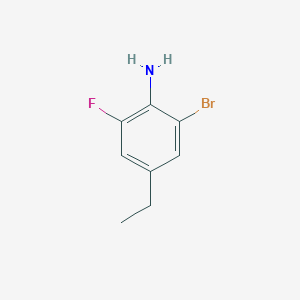
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
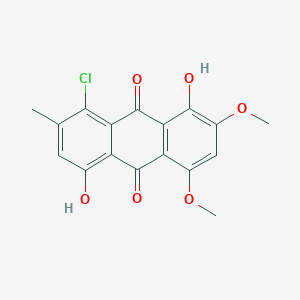
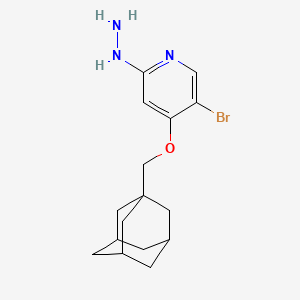
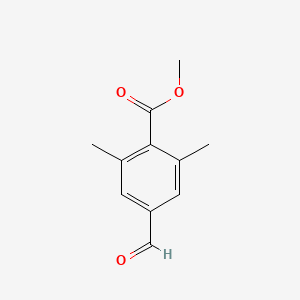
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
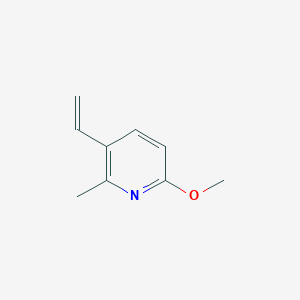
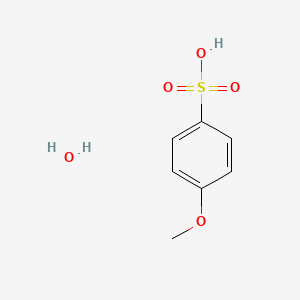
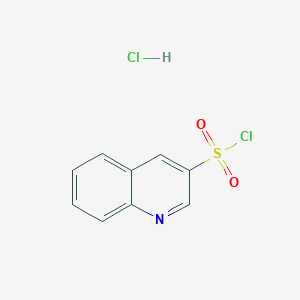
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
